N-(2,3-dihydro-1H-inden-5-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an indene moiety, a fluorophenyl group, and an isoxazolopyridine core.
Preparation Methods
The synthesis of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial for maintaining circadian rhythm . This interaction can modulate the expression of genes involved in various physiological processes, thereby exerting its effects.
Comparison with Similar Compounds
N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but lacks the fluorophenyl and isoxazolopyridine groups.
5- (Acetylamino)indane: Another compound with an indene core but different functional groups.
The uniqueness of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H18FN3O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18FN3O2/c1-13-21-19(22(28)25-18-10-7-14-3-2-4-16(14)11-18)12-20(26-23(21)29-27-13)15-5-8-17(24)9-6-15/h5-12H,2-4H2,1H3,(H,25,28) |
InChI Key |
NWLFJITUUDNISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
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